molecular formula C20H18BrFN2S B2533989 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole CAS No. 1207035-21-9

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole

Cat. No.: B2533989
CAS No.: 1207035-21-9
M. Wt: 417.34
InChI Key: FKZHALFOMDVORF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole (CAS 1207035-21-9) is a synthetically derived, trisubstituted imidazole compound of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C20H18BrFN2S and a molecular weight of 417.34 g/mol , this reagent serves as a versatile scaffold for the development of novel bioactive molecules. The compound features a bromophenyl group at the 5-position and a fluorophenyl group at the 1-position of the imidazole core, which is further modified with a cyclopentylsulfanyl moiety at the 2-position . As a member of the imidazole chemical class, this compound is part of a pharmacologically significant family known for its broad spectrum of biological activities . Imidazole derivatives are extensively investigated for their potential antibacterial, antifungal, antitumor, and anti-inflammatory properties . The specific structural features of this reagent, including the halogen substitutions and the cyclopentylsulfanyl chain, make it a particularly valuable intermediate for structure-activity relationship (SAR) studies and for optimizing interactions with biological targets. The mechanism of action for many antifungal imidazoles, for instance, is linked to the inhibition of ergosterol synthesis in fungal cells, leading to fungistatic effects, and at higher concentrations, membrane damage that results in fungicidal activity . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-fluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2S/c21-15-7-5-14(6-8-15)19-13-23-20(25-18-3-1-2-4-18)24(19)17-11-9-16(22)10-12-17/h5-13,18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHALFOMDVORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the bromophenyl, cyclopentylsulfanyl, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl and fluorophenyl groups can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the aromatic rings can lead to partially or fully hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may have applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole exerts its effects depends on its interaction with molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the bromophenyl and fluorophenyl groups can participate in π-π interactions or hydrogen bonding. The sulfur atom in the cyclopentylsulfanyl group can also engage in unique interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name/Structure Substituents at Key Positions Electronic Effects References
Target Compound 5-(4-Bromophenyl), 2-(cyclopentylsulfanyl), 1-(4-fluorophenyl) Bromine (σ-hole), fluorine (electronegative)
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 2-(Benzylsulfanyl), 5-(4-bromophenyl), 1-(4-trifluoromethoxyphenyl) Trifluoromethoxy (strong EWG), benzyl (bulk)
SB202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) 4-Fluorophenyl, 4-hydroxyphenyl, 4-pyridyl Hydroxyl (H-bond donor), pyridyl (basic)
5-(4-Bromophenyl)-1-[3-(isopropoxy)propyl]-1H-imidazole-2-thiol 5-(4-Bromophenyl), 2-thiol, 1-(isopropoxypropyl) Thiol (nucleophilic), isopropoxy (polar)
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole 2-(4-Fluorobenzylthio), 1-(4-fluorophenyl), 5-(3-nitrophenyl) Nitro (strong EWG), dual fluorine

Key Observations :

  • The cyclopentylsulfanyl group in the target compound offers greater steric hindrance and lipophilicity compared to smaller substituents like thiol or hydroxyphenyl groups. This may reduce solubility in aqueous media but improve passive diffusion across biological membranes .
  • Pyridyl and hydroxyphenyl groups in SB202190 introduce hydrogen-bonding capabilities, critical for kinase inhibition .

Key Observations :

  • However, the cyclopentylsulfanyl group may shift selectivity compared to smaller substituents .
  • Triazole-thione analogs (e.g., ) demonstrate antifungal effects, highlighting the role of sulfur-containing groups in antimicrobial activity.

Key Observations :

  • Imidazole derivatives with sulfanyl substituents (e.g., ) are synthesized in moderate to high yields (70–85%) via condensation or thiol-alkylation, suggesting feasible routes for the target compound.
  • The use of sodium metabisulfite in DMF () is a common strategy for imidazole ring formation, applicable to the target compound’s synthesis.

Solubility and Physicochemical Properties

  • Crystallinity : Isostructural compounds with planar fluorophenyl groups () exhibit high crystallinity, but the cyclopentyl group in the target compound may disrupt planarity, affecting crystal packing .

Biological Activity

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16BrFN2SC_{16}H_{16}BrFN_2S with a molecular weight of approximately 363.28 g/mol. Its structure features a bromophenyl group, a cyclopentylsulfanyl moiety, and a fluorophenyl group, which contribute to its unique biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some imidazole-based compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The imidazole ring is known for its ability to interact with various biological targets, including receptors and enzymes, potentially altering their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and survival.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of imidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of imidazole derivatives. The findings showed that the compound displayed notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity against cancer cellsStudy 1
AntimicrobialInhibition of bacterial growthStudy 2
Enzyme InhibitionModulation of enzyme activityStudy 3

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